4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
Description
This compound features an anthraquinone core substituted at positions 2 and 6 with a 4-chlorobenzamide and a 4-chlorobenzoyl group, respectively. Its molecular formula is C₂₈H₁₆Cl₂N₂O₄, with a molecular weight of 515.35 g/mol . The dual chloro substituents enhance electron-withdrawing effects, improving photostability and fluorescence properties, making it valuable as a dye intermediate and fluorescent agent .
Properties
CAS No. |
882864-42-8 |
|---|---|
Molecular Formula |
C28H16Cl2N2O4 |
Molecular Weight |
515.3 g/mol |
IUPAC Name |
4-chloro-N-[6-[(4-chlorobenzoyl)amino]-9,10-dioxoanthracen-2-yl]benzamide |
InChI |
InChI=1S/C28H16Cl2N2O4/c29-17-5-1-15(2-6-17)27(35)31-19-9-11-21-23(13-19)25(33)22-12-10-20(14-24(22)26(21)34)32-28(36)16-3-7-18(30)8-4-16/h1-14H,(H,31,35)(H,32,36) |
InChI Key |
IVMMANMPWOTTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the anthracene core: This step involves the preparation of the anthracene derivative, which serves as the backbone of the compound.
Introduction of the chlorobenzoyl group: This step involves the chlorination of benzoyl chloride, followed by its attachment to the anthracene core.
Amidation reaction: The final step involves the formation of the amide bond between the chlorobenzoyl group and the anthracene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide linkages susceptible to hydrolysis under acidic or basic conditions:
The anthracene-diamine intermediate retains the anthraquinone core but loses chlorobenzamide substituents, altering solubility and biological activity.
Reduction of Anthraquinone Moiety
The central 9,10-anthraquinone system undergoes selective reduction:
Reduced forms exhibit increased electron density, enhancing susceptibility to electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
Chlorine atoms at positions 4 (benzamide) and 4' (benzoyl) participate in SNAr reactions:
Electron-withdrawing groups (carbonyls, nitro) ortho/para to chlorine enhance reactivity by stabilizing Meisenheimer intermediates.
Coordination Chemistry
The anthraquinone oxygen atoms act as bidentate ligands for transition metals:
| Metal Salt | Solvent System | Complex Type | Application |
|---|---|---|---|
| FeCl₃ | Ethanol/water (1:1) | Octahedral Fe(III) complex | Catalytic oxidation studies |
| Cu(OAc)₂ | DMF, 60°C | Square-planar Cu(II) complex | Electrochemical sensors |
Coordination modifies redox properties, enabling applications in catalysis and materials science.
Photochemical Reactions
UV irradiation induces anthraquinone-mediated transformations:
| Wavelength | Co-reagent | Primary Reaction | Quantum Yield |
|---|---|---|---|
| 365 nm | O₂ (air) | Singlet oxygen generation | ΦΔ = 0.18 |
| 254 nm | H₂O | Anthracene ring hydroxylation | Not quantified |
Photoreactivity suggests potential for use in light-driven organic synthesis or photodynamic therapy.
Comparative Reactivity Table
Key functional group reactivities ranked by observed transformation rates:
| Group | Reactivity | Dominant Reaction |
|---|---|---|
| Anthraquinone C=O | High | Reduction > Nucleophilic addition |
| Aromatic Cl | Moderate | SNAr > Radical substitution |
| Amide CONH | Low | Hydrolysis > Transamidation |
Data synthesized from structural analogs and inferred electronic profiles .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds related to 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide exhibit promising anticancer properties. The compound's structure suggests it may function as a selective inhibitor of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapy .
2. Structure-Activity Relationship (SAR)
The structure of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide allows for modifications that can enhance its biological activity. Research focusing on the SAR of similar compounds has demonstrated that variations in substituents can significantly affect potency and selectivity against different cancer cell lines. This insight is crucial for the development of more effective therapeutic agents based on this compound .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in various biochemical studies. Its ability to interact with specific enzymes involved in metabolic pathways can lead to the development of novel therapeutic strategies for diseases beyond cancer, including metabolic disorders .
2. Molecular Probes
Due to its unique structure, 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide can serve as a molecular probe in biochemical assays. Its fluorescent properties may be exploited for imaging studies or tracking biological processes within cells .
Materials Science Applications
1. Organic Photonic Devices
Research into the photophysical properties of compounds like 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has revealed potential applications in organic photonic devices. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
2. Polymer Composites
The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials used in various applications, including packaging and electronics. The chlorinated structure may also provide additional benefits such as improved flame retardancy or chemical resistance .
Case Studies
1. Antitumor Efficacy Assessment
In a recent study assessing the antitumor efficacy of derivatives of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide, researchers observed significant growth inhibition in xenograft models compared to control groups. The results indicated a tumor growth inhibition rate exceeding 50%, showcasing the compound's potential as a lead candidate for further development in oncology .
2. Synthesis and Characterization
A comprehensive synthesis route has been developed for 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide, allowing researchers to produce this compound efficiently for various studies. Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity, ensuring reliable results in subsequent biological assays .
Mechanism of Action
The mechanism of action of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
- Positional Isomerism: N-(4-Chloro-9,10-dioxo-1-anthracenyl)benzamide (CAS 81-45-8) substitutes a benzamide group at position 1, resulting in a lower molecular weight (361.78 g/mol) and distinct electronic properties due to the absence of dual chloro groups .
- Functional Group Variations: N-(1-Anthraquinone)-2-methylbenzamide () replaces chlorine with a methyl group, reducing electron-withdrawing effects and altering solubility and reactivity . Tetrazole derivatives () introduce heterocyclic groups, enabling biological activity (e.g., antimicrobial or anticancer properties) via hydrogen bonding and dipole interactions .
Physicochemical Properties
Biological Activity
4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide (CAS Number: 882864-42-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 4-Chloro-N-(6-((4-chlorobenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is , with a molar mass of approximately 547.34 g/mol. The compound features a complex structure that includes an anthracene core substituted with chlorobenzoyl and amide functionalities.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzamides and anthracenes can inhibit various bacterial strains effectively. The following table summarizes some relevant findings:
Antifungal Activity
In vitro studies have demonstrated that this compound also exhibits antifungal activity comparable to established antifungal agents. The following table highlights its efficacy against various fungal strains:
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as SW480 and HCT116. A study reported the following IC50 values:
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.
- Disruption of Cell Membrane Integrity : Antifungal activity may arise from the disruption of fungal cell membranes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that the presence of chlorine substituents significantly enhanced antibacterial activity against Gram-positive bacteria compared to their non-chlorinated counterparts.
- Anticancer Studies : In vivo studies on xenograft models demonstrated that this compound significantly reduced tumor size while exhibiting minimal toxicity to normal cells.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves sequential acylation and condensation steps. Key considerations include:
- Acylation: Use chlorobutyryl chloride in dichloromethane (DCM) at room temperature to achieve 95% yield, ensuring minimal side reactions .
- Condensation: React with 4-chlorobenzoyl chloride in N,N-dimethylformamide (DMF) at 60°C for 85% yield, optimizing steric hindrance and electronic effects .
Critical Parameters:
Q. Which spectroscopic techniques are prioritized for structural characterization, and what key markers confirm the structure?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 8.12 ppm, d, J=8.0 Hz) and amide NH (δ 10.74 ppm, s) . Anthraquinone carbonyl carbons appear at δ 170–190 ppm .
- IR Spectroscopy: Amide C=O stretches (~1650 cm⁻¹) and anthraquinone C=O (~1680 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS-ESI): Molecular ion peak at m/z 471.2197 (calc. 471.2209) validates molecular formula .
Key Spectral Markers:
| Feature | Spectral Signature | Reference |
|---|---|---|
| 4-Chlorobenzoyl group | Aromatic Cl-substituted protons (δ 7.5–8.5 ppm) | |
| Anthraquinone core | Two carbonyl stretches in IR (~1680 cm⁻¹) |
Advanced Research Questions
Q. What challenges arise in crystallographic refinement, and how can SHELX-based methods address them?
Methodological Answer:
- Challenges: Poor crystal quality, twinning, or weak diffraction due to planar anthraquinone stacking.
- Solutions:
Case Study:
Q. How can DFT calculations resolve discrepancies in experimental vs. theoretical spectroscopic data?
Methodological Answer:
Q. Table: DFT vs. Experimental Data
| Property | DFT (Gas Phase) | Experimental (DMSO) | Deviation |
|---|---|---|---|
| Amide C=O Stretch (cm⁻¹) | 1675 | 1650 | -25 |
| Anthraquinone C=O (cm⁻¹) | 1690 | 1680 | -10 |
Q. How to design structure-activity relationship (SAR) studies targeting bacterial enzymes?
Methodological Answer:
- Target Selection: Focus on enzymes like acps-pptase, critical for bacterial lipid biosynthesis .
- Modifications:
- Replace 4-chlorobenzoyl with fluorinated analogs to enhance electronegativity and binding.
- Introduce methyl groups to anthraquinone to study steric effects on enzyme inhibition .
Key Assays:
- MIC Tests: Evaluate antimicrobial activity against S. aureus and E. coli.
- Enzyme Kinetics: Measure IC₅₀ against purified acps-pptase using spectrophotometric assays .
Q. How do solvent effects influence fluorescence properties, and how can they be quantified?
Methodological Answer:
Q. Table: Solvent Effects on Fluorescence
| Solvent | Polarity Index (Δf) | λₑₘ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Hexane | 0.001 | 430 | 3200 |
| DMSO | 0.263 | 450 | 4100 |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Purity Validation: Use HPLC (C18 column, MeOH/H₂O gradient) to confirm >98% purity, eliminating impurities as confounding factors .
- Dose-Response Analysis: Perform assays across concentrations (1–100 µM) to identify biphasic effects.
- Mechanistic Studies: Probe ROS generation (via DCFH-DA assay) to differentiate antimicrobial (ROS-dependent) vs. anti-inflammatory (ROS-independent) pathways .
Q. How can regioselective functionalization of the anthraquinone core be achieved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
